molecular formula C23H32N4O B6055631 1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

Cat. No. B6055631
M. Wt: 380.5 g/mol
InChI Key: DIBVWHJDOZKJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine, commonly known as CTAP, is a small molecule antagonist that is used in scientific research for its ability to selectively block the μ-opioid receptor. CTAP is a potent and specific antagonist that has been widely used in various studies to understand the mechanisms of opioid receptor signaling, addiction, and pain relief.

Mechanism of Action

CTAP acts as a selective antagonist of the μ-opioid receptor, which is one of the three major opioid receptors in the body. By binding to the μ-opioid receptor, CTAP blocks the binding of endogenous opioid peptides, such as endorphins, enkephalins, and dynorphins. This results in the inhibition of downstream signaling pathways that are involved in pain relief, addiction, and other physiological processes.
Biochemical and Physiological Effects:
CTAP has been shown to produce a number of biochemical and physiological effects, including the inhibition of pain relief, the development of opioid tolerance and dependence, and the modulation of mood and behavior. Specifically, CTAP has been shown to block the analgesic effects of opioids, increase the severity of withdrawal symptoms, and reduce the rewarding effects of opioids in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CTAP in scientific research is its high selectivity and specificity for the μ-opioid receptor. This allows researchers to selectively block the effects of this receptor without affecting other opioid receptors or other signaling pathways. Additionally, CTAP is relatively easy to synthesize and is commercially available.
However, one of the limitations of using CTAP in lab experiments is its potential for off-target effects. While CTAP is highly selective for the μ-opioid receptor, it may still interact with other receptors or signaling pathways at high concentrations. Additionally, the use of CTAP in animal models may not fully recapitulate the effects of opioid receptor antagonists in humans.

Future Directions

There are several future directions for research involving CTAP. One potential area of study is the development of new opioid receptor antagonists that are more selective and potent than CTAP. Additionally, researchers may investigate the use of CTAP in combination with other drugs or therapies to enhance its effectiveness or reduce its side effects. Finally, the potential use of CTAP as a therapeutic agent for the treatment of opioid addiction and other conditions may be explored in future studies.

Synthesis Methods

The synthesis of CTAP involves a series of chemical reactions that starts with the preparation of piperidine-2-carboxylic acid. The carboxylic acid is then converted into an acid chloride, which is reacted with 1-cycloheptyl-1H-1,2,3-triazol-4-amine to form the corresponding amide. The amide is then treated with 2-phenylethylamine to yield the final product, CTAP.

Scientific Research Applications

CTAP has been used in various scientific studies to understand the mechanisms of opioid receptor signaling and pain relief. Specifically, CTAP has been used to investigate the role of the μ-opioid receptor in the development of opioid tolerance, dependence, and addiction. Additionally, CTAP has been used to study the effects of opioid receptor antagonists on pain relief and the potential use of these compounds as analgesics.

properties

IUPAC Name

(1-cycloheptyltriazol-4-yl)-[2-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O/c28-23(22-18-27(25-24-22)21-13-6-1-2-7-14-21)26-17-9-8-12-20(26)16-15-19-10-4-3-5-11-19/h3-5,10-11,18,20-21H,1-2,6-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBVWHJDOZKJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)C(=O)N3CCCCC3CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

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